molecular formula C12H18BrNO B13729637 [3-Bromo-4-(pentyloxy)phenyl]methanamine

[3-Bromo-4-(pentyloxy)phenyl]methanamine

Cat. No.: B13729637
M. Wt: 272.18 g/mol
InChI Key: HNOQSNZHLJWXBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-Bromo-4-(pentyloxy)phenyl]methanamine: is an organic compound with the molecular formula C12H18BrNO It consists of a bromine atom, a pentyloxy group, and a methanamine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Bromo-4-(pentyloxy)phenyl]methanamine typically involves the bromination of a suitable phenyl precursor followed by the introduction of the pentyloxy and methanamine groups. One common method involves the bromination of 4-(pentyloxy)phenylmethanamine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-Bromo-4-(pentyloxy)phenyl]methanamine can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives. Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: NaN3 in dimethylformamide (DMF), KCN in ethanol.

Major Products:

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted derivatives with azide or cyano groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: [3-Bromo-4-(pentyloxy)phenyl]methanamine serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes and interactions due to its ability to form covalent bonds with biomolecules.

Medicine:

    Drug Development:

Industry:

    Material Science: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [3-Bromo-4-(pentyloxy)phenyl]methanamine involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The bromine atom and methanamine group can form covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The pentyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

    4-Bromo-4’,4’'-dimethoxytriphenylamine: Similar in structure but with methoxy groups instead of pentyloxy.

    4-Bromo-N,N-bis(4-methoxyphenyl)aniline: Contains methoxy groups and aniline instead of methanamine.

Uniqueness:

    [3-Bromo-4-(pentyloxy)phenyl]methanamine: is unique due to the presence of the pentyloxy group, which imparts distinct chemical and physical properties compared to similar compounds with methoxy groups

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

(3-bromo-4-pentoxyphenyl)methanamine

InChI

InChI=1S/C12H18BrNO/c1-2-3-4-7-15-12-6-5-10(9-14)8-11(12)13/h5-6,8H,2-4,7,9,14H2,1H3

InChI Key

HNOQSNZHLJWXBC-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)CN)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.